molecular formula C7H4N4S B13960931 7H-Thiazolo[5,4-e]benzotriazole CAS No. 211-28-9

7H-Thiazolo[5,4-e]benzotriazole

Cat. No.: B13960931
CAS No.: 211-28-9
M. Wt: 176.20 g/mol
InChI Key: UHYISDCXHNDRHZ-UHFFFAOYSA-N
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Description

7H-Thiazolo[5,4-e]benzotriazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. It is part of the broader class of thiazole compounds, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

The synthesis of 7H-Thiazolo[5,4-e]benzotriazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminothiophenol with orthoesters or orthoacids, followed by cyclization to form the thiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

7H-Thiazolo[5,4-e]benzotriazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the thiazole ring.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide.

Scientific Research Applications

7H-Thiazolo[5,4-e]benzotriazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer properties, making it a subject of interest in biological studies.

    Medicine: Its potential therapeutic applications include the development of new drugs for treating infections and cancer.

    Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 7H-Thiazolo[5,4-e]benzotriazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

7H-Thiazolo[5,4-e]benzotriazole can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug.

What sets this compound apart is its unique structure, which allows for a broader range of chemical reactions and applications. Its versatility in synthesis and potential for various biological activities make it a valuable compound in scientific research .

Properties

CAS No.

211-28-9

Molecular Formula

C7H4N4S

Molecular Weight

176.20 g/mol

IUPAC Name

7H-[1,3]thiazolo[5,4-e]benzotriazole

InChI

InChI=1S/C7H4N4S/c1-2-5-7(12-3-8-5)6-4(1)9-11-10-6/h1-2H,3H2

InChI Key

UHYISDCXHNDRHZ-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=CC3=NN=NC3=C2S1

Origin of Product

United States

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